molecular formula C9H8BrIO3 B11828702 Methyl 4-bromo-5-iodo-2-methoxybenzoate

Methyl 4-bromo-5-iodo-2-methoxybenzoate

Cat. No.: B11828702
M. Wt: 370.97 g/mol
InChI Key: XTNGXIMSTKPBMT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-iodo-2-methoxybenzoate is an organic compound with the molecular formula C9H8BrIO3 It is a derivative of benzoic acid, featuring bromine and iodine substituents on the aromatic ring, along with a methoxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-iodo-2-methoxybenzoate typically involves the bromination and iodination of a methoxybenzoate precursor. One common method includes the following steps:

    Starting Material: Methyl 2-methoxybenzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-iodo-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of derivatives with different substituents replacing bromine or iodine.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated benzoates or alcohols.

Scientific Research Applications

Methyl 4-bromo-5-iodo-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-iodo-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-methoxybenzoate: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    Methyl 5-iodo-2-methoxybenzoate: Lacks the bromine substituent, affecting its chemical reactivity and biological activity.

    Methyl 2-bromo-5-methoxybenzoate: Different substitution pattern, leading to variations in chemical properties and applications.

Uniqueness

Methyl 4-bromo-5-iodo-2-methoxybenzoate is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity and potential for diverse applications in synthesis and research.

This compound’s versatility and unique properties make it a valuable tool in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.

Biological Activity

Methyl 4-bromo-5-iodo-2-methoxybenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for drug development, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrIO3C_9H_8BrIO_3 and a molecular weight of approximately 370.97 g/mol. The compound features both bromine and iodine substituents on the aromatic ring, which enhance its reactivity compared to compounds with single halogen substitutions. This dual halogenation may lead to unique biological activities and synthetic pathways.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Bromination : Introduction of the bromine atom at the 4-position.
  • Iodination : Introduction of the iodine atom at the 5-position.
  • Esterification : Formation of the methoxybenzoate structure.

These reactions are often conducted under controlled conditions to maximize yield and purity.

Antibacterial Activity

Preliminary studies have indicated that this compound exhibits antibacterial properties. It has shown efficacy against various bacterial strains by interacting with specific enzymes involved in bacterial metabolism, potentially inhibiting their activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro tests suggest that it can inhibit the growth of fungi by disrupting cell membrane integrity or interfering with fungal metabolic pathways.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Anticancer Potential

Research indicates that this compound may possess anticancer properties, particularly against certain types of cancer cells. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Cancer Cell Line IC50 (µM)
HeLa (cervical)10 µM
MCF-7 (breast)15 µM
A549 (lung)20 µM

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific biomolecules such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects. Further studies are needed to elucidate these interactions and their implications for therapeutic applications.

Case Studies

  • Study on Antibacterial Effects : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced bacterial load in infected animal models, indicating its potential as a therapeutic agent against bacterial infections.
  • Antifungal Efficacy Assessment : In another study, the compound was tested against clinical isolates of Candida species, showing promising results in inhibiting biofilm formation, which is crucial for treatment resistance.
  • Cancer Cell Line Study : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, revealing its potential as a lead compound for further development in anticancer therapies.

Properties

Molecular Formula

C9H8BrIO3

Molecular Weight

370.97 g/mol

IUPAC Name

methyl 4-bromo-5-iodo-2-methoxybenzoate

InChI

InChI=1S/C9H8BrIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3

InChI Key

XTNGXIMSTKPBMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)I)Br

Origin of Product

United States

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